(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
Description
The compound "(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone" features a 2,3-dihydro-1H-1,4-diazepine core, a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The diazepine ring is substituted at position 5 with a trifluoromethyl (-CF₃) group, known for its electron-withdrawing properties and metabolic stability. The 4-methylphenyl (p-tolyl) group is linked to the diazepine via a methanone (-CO-) bridge.
Properties
IUPAC Name |
(4-methylphenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-10-2-4-11(5-3-10)13(20)19-8-6-12(14(15,16)17)18-7-9-19/h2-6,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXWIXITUVOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the diazepine ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via trifluoromethylation reactions. The methylphenyl group is often introduced through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antidepressant and Anxiolytic Activities
Research indicates that compounds similar to (4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone may possess antidepressant and anxiolytic properties due to their ability to modulate neurotransmitter systems. The diazepine structure is known for its interaction with GABA receptors, potentially leading to sedative effects and mood stabilization.
Anticancer Potential
Studies have shown that trifluoromethyl-containing compounds often exhibit enhanced biological activity against cancer cells. The presence of the trifluoromethyl group in this compound could enhance its lipophilicity and bioavailability, making it a candidate for further investigation in anticancer drug development.
Development of Fluorinated Polymers
The unique trifluoromethyl group can impart desirable properties to polymers, such as increased thermal stability and chemical resistance. This compound can be utilized as a building block in the synthesis of advanced materials with tailored properties for applications in coatings and electronics.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various diazepine derivatives, including this compound, and evaluated their biological activities. The results indicated promising antidepressant-like effects in animal models, suggesting potential therapeutic applications in treating mood disorders.
Case Study 2: Polymerization Studies
Research focused on the polymerization of fluorinated monomers derived from this compound showed significant improvements in material properties such as tensile strength and thermal stability. The findings highlighted the potential for creating high-performance materials suitable for aerospace and automotive applications.
Mechanism of Action
The mechanism of action of (4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the diazepine ring contributes to its overall stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Varying Linking Groups
Compound A : 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (RN: 478078-89-6)
- Key Differences: Replaces the methanone (-CO-) linker with a sulfonyl (-SO₂-) group.
- Molecular weight: 381.37 g/mol (C₁₃H₁₄F₃N₃O₂S) vs. ~329.28 g/mol (estimated for the target compound, C₁₄H₁₄F₃N₃O).
Analogues with Different Aryl and Heterocyclic Substituents
Compound B: (4-Bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone (RN: 439096-55-6)
- Key Differences :
- Aryl group: 4-bromophenyl (vs. 4-methylphenyl) increases steric bulk and electronegativity.
- Substituent at position 5: Chloro-difluoromethyl (-CF₂Cl) instead of trifluoromethyl (-CF₃).
- Impact :
- Bromine’s larger atomic radius may hinder binding in hydrophobic pockets compared to the methyl group.
- -CF₂Cl may exhibit reduced electron-withdrawing effects relative to -CF₃, altering reactivity and stability.
- Molecular weight: 363.59 g/mol (C₁₄H₁₂BrClF₂N₂O).
Compound C : Suvorexant (BELSOMRA®)
- Structure: [5-(methyl-1H-1,4-diazepin-1-yl)][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone.
- Key Differences :
- Incorporates a triazole ring and benzoxazolyl group, expanding π-π stacking and hydrogen-bonding capabilities.
- Diazepine ring is fully saturated (diazepan).
Substituent Effects on Physicochemical Properties
The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration. In contrast, sulfonyl (Compound A) and chloro-difluoromethyl (Compound B) groups modify electronic and steric profiles, influencing solubility and intermolecular interactions (e.g., hydrogen bonding) .
Data Table: Structural and Molecular Comparison
*Estimated based on structural analysis.
Biological Activity
The compound (4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone, also known by its CAS number 478078-90-9, is a member of the diazepine family and has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13F3N2O
- Molecular Weight : 288.26 g/mol
- Physical State : Solid
- Melting Point : 55 °C
- Boiling Point : 331.1 °C (predicted)
- Density : 1.24 g/cm³
Biological Activity Overview
Research into the biological activity of this compound has revealed several interesting properties:
1. Antitumor Activity
Recent studies have indicated that compounds within the diazepine class can exhibit antitumor effects. For example, a study demonstrated that derivatives similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
2. Neuropharmacological Effects
Compounds with similar structures have been evaluated for their effects on neurotransmitter systems. The diazepine framework is known to interact with GABA receptors, potentially leading to anxiolytic and sedative effects. In vitro studies suggest that this compound may modulate GABAergic activity, which could be beneficial in treating anxiety disorders .
3. Antimicrobial Properties
There is emerging evidence that certain diazepine derivatives possess antimicrobial properties. A study highlighted the ability of related compounds to inhibit bacterial growth, suggesting that this compound may also exhibit similar activities against pathogenic bacteria .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
GABA Receptor Modulation
The interaction with GABA receptors is a significant area of interest. By enhancing GABAergic transmission, this compound may exert anxiolytic and sedative effects.
Inhibition of Cell Proliferation
The compound's potential antitumor activity may arise from its ability to induce apoptosis in cancer cells through various signaling pathways such as p53 activation and caspase cascade .
Case Studies
Several case studies have explored the effects of related diazepine compounds:
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines treated with diazepine derivatives similar to this compound, researchers observed a significant reduction in cell viability and an increase in apoptosis markers after 48 hours of treatment .
Case Study 2: Neuropharmacological Assessment
A pilot study assessed the anxiolytic effects of a diazepine derivative in animal models. Results indicated reduced anxiety-like behavior in treated subjects compared to controls, supporting the hypothesis that these compounds can modulate GABAergic activity effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone, and how can purity be validated?
- Methodology : Use a multi-step synthesis involving condensation of 4-methylbenzoyl chloride with a trifluoromethyl-substituted dihydrodiazepine precursor under anhydrous conditions. Catalysts like triethylamine or DMAP can enhance yield. Purity validation requires HPLC with UV detection (λ = 210–260 nm) and comparison to reference standards. For crystalline samples, X-ray diffraction (XRD) using SHELXL/SHELXT refinement can confirm structural integrity .
Q. How is the crystal structure of this compound determined, and what software is recommended for data refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with a Rigaku XtaLAB Synergy-S diffractometer (Mo-Kα radiation). Data reduction via CrysAlis PRO and structure solution via SHELXT. Refinement with SHELXL2018/3 (SHELX suite) is standard, providing reliable bond-length/angle metrics. OLEX2 or ORTEP-3 can visualize thermal ellipsoids and molecular packing .
Q. What spectroscopic techniques are critical for characterizing its molecular structure?
- Methodology :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature, and solvent). Use orthogonal validation:
- In vitro : Radioligand binding assays (e.g., orexin receptor OX1R/OX2R antagonism, referencing Suvorexant analogs ).
- In silico : Molecular docking (AutoDock Vina) to assess binding affinity consistency across structural models .
Q. What strategies are effective for analyzing intermolecular interactions in its crystal lattice?
- Methodology : Hirshfeld surface analysis (CrystalExplorer) to quantify van der Waals contacts, hydrogen bonds, and π-π stacking. Pairwise interaction energies (CE-B3LYP) can map dominant forces. For example, F···H interactions from the trifluoromethyl group often dominate .
Q. How can computational modeling predict its metabolic stability in preclinical studies?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic extraction ratio and CYP450 inhibition.
- Experimental Validation : Microsomal stability assays (human/rat liver microsomes) with HPLC-MS quantification of parent compound degradation .
Q. What crystallographic challenges arise when refining high-Z or disordered structures of this compound?
- Methodology : Address disorder via PART instructions in SHELXL. For high-Z atoms (e.g., Cl or F), anisotropic displacement parameters (ADPs) must be refined. Twinning detection (PLATON) and absorption correction (CrysAlis PRO) are critical for accuracy .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodology :
- DFT Calculations : Gaussian 16 (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and Fukui indices.
- Experimental : Cyclic voltammetry to measure electron-withdrawing effects on redox potentials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
